3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide
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Overview
Description
3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide is a complex organic compound that features a biphenyl moiety, an amido group, and a benzofuran ring
Mechanism of Action
Target of Action
The primary target of 3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction plays a crucial role in cancer immunotherapy . The PD-1/PD-L1 axis is a key player in the immune evasion of cancer cells .
Mode of Action
The compound interacts with its targets by blocking the PD-1/PD-L1 interaction . This blocking activity prevents PD-1 from binding to PD-L1 . The compound’s mode of action is similar to that of macrocyclic peptide inhibitors of PD-L1, which bind to PD-L1 within its large PD-1-binding surface and prevent PD-1 from binding to PD-L1 .
Biochemical Pathways
The compound affects the biochemical pathways related to the degradation of polychlorinated biphenyls (PCBs). Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
It is known that biphenyl derivatives, which are small-molecule inhibitors of pd-1/pd-l1, have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the PD-1/PD-L1 interaction, leading to the activation of T cells and the potential recovery of a significant subset of cancer patients . This can lead to the durable regression and even cure in a subset of hard-to-treat cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the biphenyl core, the introduction of the amido group, and the construction of the benzofuran ring. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is used to form the biphenyl core by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Benzofuran formation: The construction of the benzofuran ring can be accomplished through various cyclization reactions, such as the Friedel–Crafts acylation followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents for substitution reactions include halogens, nucleophiles like amines and alcohols, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Materials Science: Its unique structural features may be useful in the design of new materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds such as 4-aminobiphenyl and 4-biphenylcarboxylic acid share structural similarities with the biphenyl moiety.
Benzofuran derivatives: Compounds like 2-phenylbenzofuran and 2-benzofurancarboxylic acid are structurally related to the benzofuran ring.
Uniqueness
3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide is unique due to its combination of a biphenyl core, an amido group, and a benzofuran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
N-phenyl-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3/c31-27(21-17-15-20(16-18-21)19-9-3-1-4-10-19)30-25-23-13-7-8-14-24(23)33-26(25)28(32)29-22-11-5-2-6-12-22/h1-18H,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIQUZUUYAQHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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